3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one
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Overview
Description
3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one is an organic compound characterized by a pyrazinone core substituted with a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable pyrazinone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydropyrazinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, dihydropyrazinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: A compound with a similar phenyl group but different core structure.
Pyrazolo[3,4-b]quinolinones: Compounds with a similar pyrazinone core but different substituents.
Uniqueness
3-(2,5-Dimethoxyphenyl)pyrazin-2(1H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C12H12N2O3/c1-16-8-3-4-10(17-2)9(7-8)11-12(15)14-6-5-13-11/h3-7H,1-2H3,(H,14,15) |
InChI Key |
AJNIPPZACUATDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC=CNC2=O |
Origin of Product |
United States |
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